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Compound of Interest

Compound Name: TG 100572

Cat. No.: B1589755 Get Quote

For researchers and drug development professionals, understanding the selectivity of a kinase

inhibitor is paramount to predicting its biological effects and potential toxicities. This guide

provides a comparative analysis of the off-target kinase profile of TG100572, a multi-targeted

kinase inhibitor, against other well-characterized inhibitors with overlapping target profiles:

Sunitinib, Sorafenib, and Dasatinib.

TG100572 is a potent inhibitor of receptor tyrosine kinases (RTKs) and Src family kinases.[1]

Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast

Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptor Beta

(PDGFRβ), as well as several members of the Src kinase family.[1] This profile makes it a

valuable tool for studying angiogenesis and related pathological conditions.

Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activity (IC50 in nM) of TG100572 and selected

alternative multi-targeted kinase inhibitors against a panel of on-target and off-target kinases.

Lower IC50 values indicate greater potency.

Disclaimer: The IC50 values presented below are compiled from various sources. Direct

comparison should be approached with caution as experimental conditions, such as ATP

concentration and assay format, can influence the results.

Table 1: Inhibition of Receptor Tyrosine Kinases by TG100572 and Comparators
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Kinase
TG100572 IC50
(nM)

Sunitinib IC50
(nM)

Sorafenib IC50
(nM)

Dasatinib IC50
(nM)

VEGFR1 2[1] - 26 -

VEGFR2 7[1] 80[2] 90 -

VEGFR3 - - 20 -

FGFR1 2[1] - 580 -

FGFR2 16[1] - - -

PDGFRβ 13[1] 2[2] 57 Yes (inhibits)[3]

c-Kit - 4 (Ki)[2] 68
Yes (inhibits)[1]

[3]

Flt3 -
50 (ITD mutant)

[2]
58

Yes (inhibits at

~10⁻⁶ M)[1]

Table 2: Inhibition of Src Family and Other Kinases by TG100572 and Comparators

Kinase
TG100572 IC50
(nM)

Sunitinib IC50
(nM)

Sorafenib IC50
(nM)

Dasatinib IC50
(nM)

Src 1[1] - - <1

Fgr 5[1] - - Yes (inhibits)[3]

Fyn 0.5[1] - - Yes (inhibits)[3]

Hck 6[1] - - Yes (inhibits)[3]

Lck 0.1[1] - - Yes (inhibits)[3]

Lyn 0.4[1] - - Yes (inhibits)[3]

Yes 0.2[1] - - Yes (inhibits)[3]

B-Raf - - 22 (wild-type) -

Abl - - - <1
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Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental approach for kinase profiling, the following

diagrams are provided.
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The determination of kinase inhibitor potency is crucial for its characterization. Below is a

detailed protocol for a representative radiometric kinase assay, a common method for

quantifying kinase activity and inhibition.

Radiometric Kinase Assay (Filter Binding Assay)
This method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-

³³P]ATP onto a specific peptide or protein substrate by the kinase.

1. Materials and Reagents:

Purified recombinant kinase

Specific peptide or protein substrate

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

[γ-³²P]ATP or [γ-³³P]ATP

Unlabeled ATP

Test inhibitor (e.g., TG100572) dissolved in DMSO

Phosphocellulose filter plates or membrane

Wash buffer (e.g., 0.75% phosphoric acid)

Scintillation fluid or phosphor imager screen

Microplate reader or phosphor imager

2. Assay Procedure:

Prepare Reagents:

Prepare a working solution of the kinase in kinase reaction buffer.

Prepare a working solution of the substrate in kinase reaction buffer.
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Prepare a working solution of ATP by mixing unlabeled ATP and [γ-³²P]ATP to the desired

final concentration (often at or near the Km for the kinase) and specific activity.

Perform serial dilutions of the test inhibitor in DMSO, followed by a further dilution in

kinase reaction buffer to achieve the final desired concentrations.

Kinase Reaction:

In a microplate, add the following in order:

Kinase reaction buffer

Test inhibitor at various concentrations (or DMSO for control)

Substrate solution

Kinase solution

Initiate the reaction by adding the ATP solution.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-

60 minutes).

Stopping the Reaction and Substrate Capture:

Terminate the reaction by spotting a portion of the reaction mixture onto the

phosphocellulose filter membrane. The phosphorylated substrate will bind to the

membrane.

Washing:

Wash the filter membrane multiple times with the wash buffer to remove unincorporated

radiolabeled ATP.

Detection and Data Analysis:

Dry the filter membrane.
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Quantify the radioactivity of the phosphorylated substrate using a scintillation counter or a

phosphor imager.

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the

control (DMSO).

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.

This guide provides a foundational comparison of the off-target profile of TG100572. For

definitive conclusions, it is recommended to profile TG100572 and comparator compounds in

parallel using a broad kinase panel under standardized assay conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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